molecular formula C16H21NO4 B2800996 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902893-57-5

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2800996
CAS No.: 1902893-57-5
M. Wt: 291.347
InChI Key: MBKBSLMKLGBAPO-UHFFFAOYSA-N
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Description

2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This benzamide derivative features a 2-methoxybenzamide group linked to an octahydro-1,4-benzodioxin core, a structural motif present in compounds investigated for various biological activities. Research into structurally similar N-substituted octahydro-1,4-benzodioxin derivatives indicates potential interest in this class of compounds for pharmacological applications, such as receptor modulation . The saturated benzodioxin ring system may influence the compound's physicochemical properties, including its solubility and metabolic stability. This product is intended for research and development purposes in a laboratory setting exclusively. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKBSLMKLGBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with octahydrobenzo[b][1,4]dioxin-6-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)aniline.

    Substitution: Formation of 2-halogen-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

Scientific Research Applications

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide, differing in substituents or heterocyclic systems:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-Bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Bromo substituent at benzamide 3-position C₁₅H₁₈BrNO₃ 340.21 Higher molecular weight due to bromine; potential halogen bonding interactions.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide Sulfonylamino group; fluorophenyl substituent C₂₁H₁₇FN₂O₅S 428.44 Enhanced polarity due to sulfonamide; fluorophenyl may improve metabolic stability.
D4476 (CK1α inhibitor) 2,3-Dihydro-1,4-benzodioxin (unsaturated) vs. octahydro C₂₃H₂₀N₄O₃ 408.43 ATP-competitive kinase inhibitor; selective for CK1α; unsaturated benzodioxin increases rigidity.
Compound 1f Benzo[d]imidazol-6-yl core; 4-methylpiperazinyl substituent C₂₈H₂₈N₄O₄S 540.62 Higher synthetic yield (81.08%); lower melting point (132.3–132.6 °C) suggests lower crystallinity.

Key Research Findings

  • Structural-Activity Relationships (SAR) :

    • Substitution at the benzamide’s 2-position (methoxy vs. bromo) significantly alters electronic properties and target engagement .
    • Saturation of the benzodioxin ring (octahydro vs. dihydro) impacts conformational flexibility and binding to hydrophobic pockets .
  • Thermal Stability :

    • The target compound’s melting point is uncharacterized, but analogues like 1f (132.3–132.6 °C) and 1g (210.4–210.8 °C) suggest substituent-dependent stability.

Biological Activity

2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic compound with a unique structural configuration that includes a methoxy group, a benzamide moiety, and an octahydro-1,4-benzodioxin ring. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 365.35 g/mol
  • Structural Features : The compound features both hydrophobic and polar functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as:

  • Enzyme Inhibitor : Particularly as a cholinesterase inhibitor, which prevents the breakdown of acetylcholine, potentially enhancing cholinergic transmission.
  • Neuroprotective Agent : Its structural similarity to other neuroprotective compounds suggests possible applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxane and sulfonamide moietiesInhibitory activity against α-glucosidase
2-Methoxy-N-(2-hydroxyphenyl)acetamideMethoxy and acetamide groupsAntioxidant properties
N-(octahydrobenzo[1,4]-dioxin)acetamideLacks the methoxy group but has similar core structurePotential neuroprotective effects

The presence of both the methoxy group and the octahydrobenzodioxin structure in this compound may enhance its biological activity compared to others listed.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
  • Enzyme Inhibition Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cholinesterase activity effectively, suggesting potential therapeutic applications in cognitive disorders.
  • Synthetic Pathways : The synthesis typically involves multi-step organic reactions starting from readily available precursors. For example, the reaction of 2-methoxybenzoic acid with octahydro-1,4-benzodioxin-6-amine in the presence of coupling agents like DCC has been reported.

Q & A

Q. Key Recommendations for Researchers

  • Structural Analysis : Prioritize SHELX for crystallography but validate with complementary tools like Olex2 .
  • Biological Assays : Include orthogonal assays (e.g., SPR + cellular models) to confirm target engagement .
  • Synthesis : Document solvent purity and catalyst lot numbers to ensure reproducibility .

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